![molecular formula C8H18N2O2 B2506167 N-[2-(dimethylamino)ethyl]-3-methoxypropanamide CAS No. 74302-23-1](/img/structure/B2506167.png)
N-[2-(dimethylamino)ethyl]-3-methoxypropanamide
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Overview
Description
“N-[2-(dimethylamino)ethyl]-3-methoxypropanamide” is a compound that contains an amide group (-CONH2), a methoxy group (-OCH3), and a dimethylamino group (-N(CH3)2). The presence of these functional groups suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of “N-[2-(dimethylamino)ethyl]-3-methoxypropanamide” can be deduced from its name. It likely has a linear backbone with the amide group (-CONH2) connecting the “2-(dimethylamino)ethyl” part and the “3-methoxypropane” part .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The dimethylamino group might be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the nature of its functional groups. For example, the presence of polar groups like amide and methoxy could make the compound soluble in polar solvents .Scientific Research Applications
- PDMAEMA is a water-soluble polymer with a positive charge. Due to this property, it can form electrostatic complexes with anionic biomacromolecules like DNA and RNA. Researchers often use it for gene delivery .
- In recent work, an amphiphilic block copolymer containing PDMAEMA side chains was designed for simultaneous drug (quercetin) and gene (DNA) delivery. The resulting micelleplexes show promise as drug delivery systems .
- Brannigan et al. synthesized crosslinked PDMAEMA nanogels loaded with pilocarpine hydrochloride. These nanogels serve as an ocular drug delivery system, interacting with the mucosal gel layer of mucosal membranes .
- Thermosensitive and crosslinked PDMAEMA nanogels have been explored as drug delivery systems for anticancer drugs like doxorubicin. Their cationic groups and hydrophobic alkyl segments contribute to their effectiveness .
- PDMAEMA can form polyplexes with DNA due to its positive charge. These complexes are useful for gene delivery and other applications .
- PDMAEMA-based copolymers, such as pDMAEMA-co-PEO , have been synthesized. These exhibit promising gene delivery properties and can be tailored for specific molecular weights .
- PDMAEMA can be crosslinked with sodium alginate to create interpenetrating networks hydrogels. These hydrogels have potential applications in drug delivery and tissue engineering .
Gene Delivery and Nanocarriers
Ocular Drug Delivery
Anticancer Therapy
Polyplex Formation
Biocompatible Nanocarriers
Interpenetrating Networks Hydrogel
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-10(2)6-5-9-8(11)4-7-12-3/h4-7H2,1-3H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVYQHAGEFGZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-3-methoxypropanamide | |
CAS RN |
74302-23-1 |
Source
|
Record name | N-[2-(dimethylamino)ethyl]-3-methoxypropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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